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Compound of Interest

Compound Name: N-Isopropylcyclohexylamine

Cat. No.: B058178 Get Quote

Introduction: N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that

serves as a significant building block in organic and medicinal chemistry.[1] Its structure, which

combines a bulky cyclohexyl group with an isopropyl moiety on the nitrogen atom, makes it a

valuable intermediate for synthesizing more complex amines and potential pharmaceutical

agents.[1] Accurate structural elucidation and purity assessment are critical in its application,

necessitating a thorough analysis using modern spectroscopic techniques. This guide provides

an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for N-Isopropylcyclohexylamine, along with detailed experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for N-Isopropylcyclohexylamine.

The data is organized into tables for clarity and ease of comparison.

Chemical Structure of N-Isopropylcyclohexylamine Figure 1: Chemical Structure of N-
Isopropylcyclohexylamine with atom numbering for NMR assignments.

¹H NMR Spectroscopy
The proton NMR spectrum of N-Isopropylcyclohexylamine displays characteristic signals

corresponding to the isopropyl and cyclohexyl groups. The chemical shifts can vary based on

the solvent and experimental conditions.[1]
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Assignment

Typical Chemical

Shift (δ) Range

(ppm)[1]
Multiplicity[1] Integration

Isopropyl -CH₃ (H-8,

H-9)
0.9 - 1.2 Doublet 6H

Cyclohexyl -CH₂ (H-3,

H-4, H-5)
1.0 - 1.9 Multiplet 6H

Cyclohexyl -CH₂ (H-2,

H-6)
1.0 - 1.9 Multiplet 4H

Cyclohexyl -CH (H-1) 2.3 - 2.8 Multiplet 1H

Isopropyl -CH (H-7) 2.7 - 3.2 Septet 1H

Amine -NH 0.5 - 2.0 Broad Singlet 1H

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Assignment Typical Chemical Shift (δ) Range (ppm)[1]

Isopropyl -CH₃ (C-8, C-9) 22 - 25

Cyclohexyl -CH₂ (C-4) 24 - 27

Cyclohexyl -CH₂ (C-3, C-5) 25 - 28

Cyclohexyl -CH₂ (C-2, C-6) 33 - 36

Isopropyl -CH (C-7) 45 - 50

Cyclohexyl -CH (C-1) 55 - 60

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups through their characteristic

vibrational frequencies. The data presented is from the NIST/EPA Gas-Phase Infrared
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Database.[2][3]

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp
N-H Stretch (Secondary

Amine)

2925-2940 Strong
C-H Stretch (Cyclohexyl

Asymmetric)

2850-2860 Strong
C-H Stretch (Cyclohexyl

Symmetric)

1440-1460 Medium C-H Bend (CH₂)

1130-1180 Medium-Strong C-N Stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum provides information about the molecular weight and

fragmentation pattern of the molecule. The molecular formula is C₉H₁₉N, with a molecular

weight of 141.25 g/mol .[2][4]

m/z Relative Intensity Probable Fragment Structure

141 Moderate [M]⁺ (Molecular Ion)

126 Strong [M - CH₃]⁺

100 Base Peak [M - C₃H₅]⁺ or [C₆H₁₁NHCH₂]⁺

84 Moderate [C₆H₁₂]⁺ (Cyclohexene)

56 Strong [C₃H₅NH₂]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation

available.
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NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 10-20 mg of N-Isopropylcyclohexylamine for ¹H NMR (or 50-100 mg

for ¹³C NMR) into a clean, dry vial.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR: Acquire the spectrum using standard parameters, typically with a 30-90°

pulse angle and 8-16 scans.

For ¹³C NMR: Acquire the spectrum using proton-decoupling. A larger number of scans will

be required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol
This protocol is for analyzing a pure liquid sample ("neat").

Sample Preparation:

Place one or two drops of liquid N-Isopropylcyclohexylamine directly onto the surface of

a clean, dry salt plate (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.
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If using salt plates, place a second plate on top to create a thin liquid film.

Data Acquisition:

Place the sample holder (with the salt plates or the ATR accessory) into the sample

compartment of the FTIR spectrometer.

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

Prepare a dilute solution of N-Isopropylcyclohexylamine (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

GC-MS System Parameters:

Injector: Split/splitless inlet, typically at 250°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then

ramp at 10-20°C/min to a final temperature of 250-280°C.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.
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Scan Range: m/z 40-400.

Ion Source Temperature: 230°C.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like N-Isopropylcyclohexylamine.

General Workflow for Spectroscopic Characterization
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Isopropylcyclohexylamine | High Purity | For Research Use [benchchem.com]

2. N-Isopropylcyclohexylamine [webbook.nist.gov]

3. N-Isopropylcyclohexylamine [webbook.nist.gov]

4. N-Isopropylcyclohexylamine, 99% | Fisher Scientific [fishersci.ca]

To cite this document: BenchChem. [Spectroscopic Analysis of N-Isopropylcyclohexylamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058178#spectroscopic-data-nmr-ir-mass-spec-for-n-
isopropylcyclohexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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